N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide
Description
N-{4-[(4-Fluorophenyl)sulfanyl]phenyl}acetamide is a sulfur-containing acetamide derivative characterized by a thioether (-S-) linkage between a 4-fluorophenyl group and a phenylacetamide core. This structural motif confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications. The fluorine atom enhances lipophilicity and bioavailability, while the sulfanyl group may participate in hydrogen bonding or hydrophobic interactions with biological targets.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)sulfanylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNOS/c1-10(17)16-12-4-8-14(9-5-12)18-13-6-2-11(15)3-7-13/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNAJKZSXQPQRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide typically involves the reaction of 4-fluorothiophenol with 4-iodoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Sulfonamide vs. Sulfanyl Derivatives
- N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide (37): A sulfonamide derivative with analgesic and anti-hypernociceptive activity.
- N-{4-[(4-Fluorophenyl)sulfanyl]phenyl}acetamide : The thioether linkage may offer greater metabolic stability than sulfonamides, which are prone to enzymatic hydrolysis. This could translate to longer half-life in vivo .
Carbonic Anhydrase (hCA XII) Inhibitors
- N-(4-Fluorophenyl)acetamide (12) : Exhibits potent hCA XII inhibition (KI = 8.7 nM). The absence of a sulfanyl group in this compound highlights the critical role of the fluorophenyl-acetamide motif in enzyme binding. Substitution with a benzyl group (N-(4-fluorobenzyl)acetamide, 18) drastically reduces activity (KI = 113.4 nM), emphasizing the importance of the phenyl-thioether linkage in the target compound .
MMP-9 Inhibitors
- N-(4-Fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide (3c): A potent MMP-9 inhibitor (Kd = 320 nM) with a thioether-linked quinazolinone moiety.
- This compound : While its MMP-9 inhibition is unstudied, the shared fluorophenyl-thioether structure suggests possible activity against similar metalloproteinases.
Antiviral Agents
- 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide: Demonstrates anti-COVID-19 activity via molecular docking with SARS-CoV-2 proteins. The diaminopyrimidine-sulfanyl group may synergize with the fluorophenylacetamide core for viral protease inhibition, a feature that could extend to the target compound .
Anti-Infective and Antiarrhythmic Analogues
- GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) : Used in antimycobacterial research, highlighting the fluorophenylacetamide scaffold’s versatility. The thiazole ring in GSK1570606A replaces the sulfanyl group, indicating that heterocyclic modifications can redirect biological activity .
- 2-({(8E)-4-(4-Chlorophenyl)-8-(4-chlorobenzylidene)-3-cyano-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide (6a): An antiarrhythmic compound where the sulfanyl group bridges a naphthyridine core.
Biological Activity
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Compound Overview
- Chemical Structure : this compound features a sulfenyl group attached to a phenyl ring, which is further substituted with a fluorinated phenyl group.
- Molecular Formula : C14H13FNS
- Molecular Weight : Approximately 261.31 g/mol
Anticancer Activity
The anticancer properties of this compound have been highlighted in several studies:
- Mechanism of Action : The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to apoptosis in cancer cells and modulation of signal transduction pathways associated with tumor growth .
- Case Studies :
- A study screened a library of compounds for anticancer properties and identified derivatives similar to this compound that showed promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
- Another investigation reported significant cytotoxicity in cancer cell lines with IC50 values indicating effective growth inhibition, suggesting that structural modifications can enhance activity against specific targets .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide | C14H13FNS | Contains a sulfonyl instead of a sulfanyl group |
| N-[4-(4-chlorophenyl)sulfamoylphenyl]acetamide | C14H13ClN2O3S | Substituted chlorine atom may alter pharmacological properties |
| 2-Chloro-N-(4-[(4-fluorophenyl)sulfanyl]phenyl)acetamide | C14H13ClFNS | Chlorine substitution provides different reactivity |
The unique combination of the fluorinated phenyl group and the sulfanyl moiety in this compound may confer distinct properties that differentiate it from these similar compounds, particularly regarding its biological activities and potential therapeutic applications.
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Interaction : It may also modulate cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis .
Future Research Directions
Despite the promising findings surrounding this compound, further research is necessary to fully elucidate its biological mechanisms and therapeutic potential. Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic profiles.
- Comprehensive toxicity assessments.
- Exploration of its efficacy in vivo using animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
